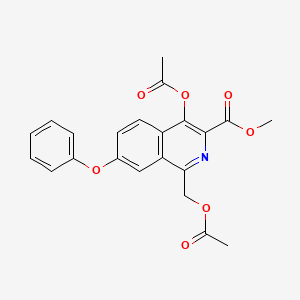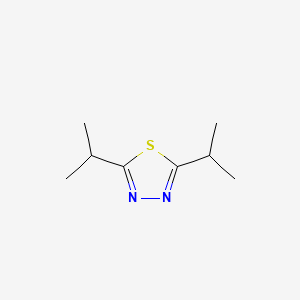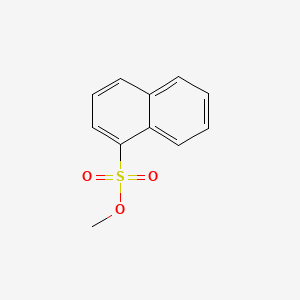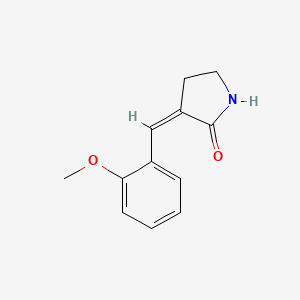
3-(2-Methoxybenzylidene)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxybenzylidene)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. This compound is characterized by the presence of a methoxybenzylidene group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties to the molecule .
Métodos De Preparación
The synthesis of 3-(2-Methoxybenzylidene)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
3-(2-Methoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can yield alcohols or amines.
Substitution: Halogenation or nucleophilic substitution can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(2-Methoxybenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its biological activities include antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the treatment of various diseases and infections .
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block for the production of high-value products .
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
3-(2-Methoxybenzylidene)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the methoxybenzylidene group in this compound imparts unique chemical and biological properties that distinguish it from other pyrrolidinone derivatives .
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolone derivatives
- N-methylpyrrolidin-2-one (NMP)
- Pyrrolidine-2,5-diones
These compounds have diverse biological activities and are used in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(3Z)-3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8- |
Clave InChI |
WBILLHHOTJRASZ-NTMALXAHSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/CCNC2=O |
SMILES canónico |
COC1=CC=CC=C1C=C2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
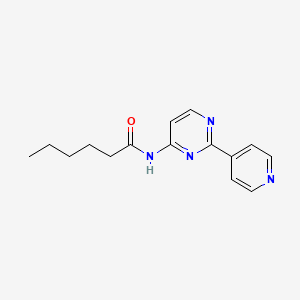
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

